An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne
An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG5-alkyne is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, enables precise and efficient covalent bonding to other molecules. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.
This molecule is particularly valuable for its role in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yield. The methyltetrazine group participates in an exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives. Concurrently, the alkyne group can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with azide-functionalized molecules. The central PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated species.
A significant application of Methyltetrazine-amido-PEG5-alkyne is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for the proper orientation and interaction of the target protein and the E3 ligase, and Methyltetrazine-amido-PEG5-alkyne offers a versatile platform for PROTAC synthesis.
Core Properties and Specifications
The key quantitative data for Methyltetrazine-amido-PEG5-alkyne are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₃N₅O₆ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| Purity | ≥95% to >98% | [2][3] |
| Appearance | Red oil or solid | [4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C, stored under nitrogen | [6] |
Reaction Kinetics
The primary utility of the methyltetrazine moiety lies in its rapid reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is characterized by its exceptionally fast kinetics.
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| Methyltetrazine + trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [7] |
Chemical Structure and Reaction Mechanisms
The structure of Methyltetrazine-amido-PEG5-alkyne is central to its function, providing two distinct reactive handles.
Caption: Chemical structure of Methyltetrazine-amido-PEG5-alkyne.
The two primary click chemistry reactions enabled by this linker are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the azide-alkyne cycloaddition.
Caption: Bioorthogonal reactions of Methyltetrazine-amido-PEG5-alkyne.
Experimental Protocols
The following are representative protocols for the use of Methyltetrazine-amido-PEG5-alkyne in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Protein Labeling via iEDDA Reaction
This protocol describes the conjugation of Methyltetrazine-amido-PEG5-alkyne to a TCO-functionalized protein.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-amido-PEG5-alkyne
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare a stock solution of Methyltetrazine-amido-PEG5-alkyne: Dissolve the linker in anhydrous DMSO to a concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, add the TCO-functionalized protein.
-
Initiate the reaction: Add a 5- to 20-fold molar excess of the Methyltetrazine-amido-PEG5-alkyne stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 2: PROTAC Synthesis via Sequential Click Chemistry
This protocol outlines a general strategy for synthesizing a PROTAC using Methyltetrazine-amido-PEG5-alkyne as the linker.
Materials:
-
Azide-functionalized ligand for the target protein
-
TCO-functionalized ligand for an E3 ubiquitin ligase
-
Methyltetrazine-amido-PEG5-alkyne
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate (B8700270)
-
TBTA (tris(benzyltriazolylmethyl)amine) or other copper-chelating ligand
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized target protein ligand and a slight molar excess of Methyltetrazine-amido-PEG5-alkyne in a mixture of t-butanol and water.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the ligand/linker mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the resulting methyltetrazine-functionalized ligand by HPLC.
-
-
Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
-
Dissolve the purified methyltetrazine-functionalized ligand and a molar equivalent of the TCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO or a mixture of organic solvent and aqueous buffer).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by HPLC.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioconjugation experiment using Methyltetrazine-amido-PEG5-alkyne.
Caption: General experimental workflow for bioconjugation.
Conclusion
Methyltetrazine-amido-PEG5-alkyne is a powerful and versatile tool for researchers in the life sciences. Its dual functionality, combined with the favorable properties of the PEG spacer, makes it an ideal choice for a wide range of applications, from fundamental biological studies to the development of novel therapeutics like PROTACs. The high efficiency and bioorthogonality of the click reactions it enables allow for precise and reliable bioconjugation in complex biological environments. By understanding its core properties and following established protocols, researchers can effectively leverage this molecule to advance their scientific goals.
References
- 1. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]
- 7. precisepeg.com [precisepeg.com]
